diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
Description
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol is a bicyclic amino alcohol with the molecular formula C₈H₁₄N₂O. Its hydrochloride form (CAS 205639-89-0) is widely used in research, particularly in medicinal chemistry and as a chiral building block for organic synthesis . The compound features a rigid norbornane-like bicyclo[2.2.1]heptane framework with an endo-configured amino group at position 3 and a hydroxymethyl group at position 2. This stereochemical arrangement imparts unique reactivity and binding properties, making it valuable in asymmetric catalysis and drug design .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1S,2S,3R,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2/t5-,6+,7-,8+/m0/s1 |
InChI Key |
QGMMKSUHQMVLRO-FKSUSPILSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)CO |
Canonical SMILES |
C1CC2CC1C(C2N)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol typically involves:
- Starting from bicyclo[2.2.1]heptane-2-carboxylic acid derivatives or related bicyclic precursors.
- Introduction of the amino group at the 3-position.
- Reduction of carboxyl or carboxylate groups to the corresponding alcohols.
- Control of stereochemistry to obtain the diendo isomer.
Preparation Routes
Starting Material: Norbornene Derivatives
One common approach begins with norbornene or norbornane derivatives such as endo-norborn-5-ene-2,3-dicarboxylic acid anhydride. This anhydride can be converted into amino acids or esters, which serve as precursors for the amino alcohol.
- Synthesis of 3-endo-Aminobicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid from endo-norborn-5-ene-2,3-dicarboxylic acid anhydride by amination and subsequent functional group transformations.
Reduction to Amino Alcohol
The amino acid or ester derivatives are reduced using lithium aluminum hydride (LiAlH4) to afford the corresponding bicyclic amino alcohols, including this compound.
For example, ethyl 3-endo-aminobicycloheptane-2-endo-carboxylate is reduced with LiAlH4 to yield the amino alcohol with retention of stereochemistry.
Detailed Experimental Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Starting from endo-norborn-5-ene-2,3-dicarboxylic acid anhydride | Formation of 3-endo-aminobicycloheptane carboxylic acid derivatives |
| 2 | Amination (e.g., with ammonia or amines) | Introduction of amino group at 3-position |
| 3 | Esterification or salt formation | Preparation of esters or hydrochloride salts for ease of handling |
| 4 | Reduction with LiAlH4 in anhydrous ether solvents (e.g., THF) | Conversion of carboxyl/ester to hydroxymethyl group |
| 5 | Purification by recrystallization or chromatography | Isolation of diendo isomer with high stereochemical purity |
Alternative Synthetic Approaches
Hydroxamic Acid Intermediates
Some syntheses involve the preparation of hydroxamic acid derivatives of bicyclic amino acids, which can be transformed into amino alcohols.
Hydroxamic acids are typically prepared by reacting carboxylic acid derivatives with hydroxylamine under basic or neutral conditions.
For bicyclic systems, the reaction of esters or lactams with aqueous hydroxylamine solution at neutral pH yields hydroxamic acids in high yields (79–93%) without racemization.
Stereochemical Considerations
The diendo isomer refers to the relative stereochemistry where the amino and hydroxymethyl groups are on the same face of the bicyclic ring system.
Control of stereochemistry is achieved by starting from stereochemically defined bicyclic precursors and maintaining conditions that avoid epimerization during synthesis.
Reduction with LiAlH4 preserves the stereochemistry of the bicyclic framework.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amino acid reduction | 3-endo-Aminobicycloheptane carboxylic acid or ester | LiAlH4 in anhydrous solvent | 70–90 | High stereochemical control, classical method |
| Hydroxamic acid intermediate | Esters or lactams of bicyclic amino acids | Hydroxylamine (neutral pH), aqueous solution | 79–93 | Mild conditions, avoids racemization |
| Microwave-assisted synthesis | Methyl esters of amino acids | Hydroxylamine hydrochloride, KOH, microwave | High | Rapid reaction, functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
Medicinal Chemistry
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol exhibits significant promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Activity
Research has indicated that derivatives of bicyclic amines, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the bicyclic structure can enhance selectivity and potency against specific cancer types, making it a candidate for further investigation in anticancer drug development .
Neuroprotective Effects
The compound's ability to act on neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help mitigate neurodegenerative processes by influencing synaptic transmission and neuronal survival .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including ring-opening reactions and functional group modifications, enabling the creation of diverse chemical entities .
Catalysis
In catalytic processes, this compound has been investigated for its role in facilitating C-H activation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis . These reactions are essential for constructing complex molecular architectures efficiently.
Materials Science
The unique structural characteristics of this compound also lend themselves to applications in materials science.
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance . Its ability to form stable interactions with other polymer components makes it a candidate for advanced material applications.
Nanotechnology
Research into nanostructured materials has identified this compound as a potential stabilizing agent for nanoparticles due to its amphiphilic nature, which can help in dispersing nanoparticles in various solvents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: Endo vs. Exo Derivatives
diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol (CAS 78365-98-7)
- Structural Difference: The amino and hydroxymethyl groups adopt exo configurations, altering steric accessibility compared to the endo isomer.
- Impact: Exo derivatives often exhibit lower melting points and higher solubility in polar solvents due to reduced intramolecular hydrogen bonding. For example, diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol (CAS 95630-78-7) is priced at $170/100 mg, reflecting its utility in enantioselective synthesis .
Norbornane-2-methanol (CAS 5240-72-2)
- Structural Difference: A mixture of endo and exo isomers lacking the amino group.
- Impact: The absence of the amino group reduces basicity, making it less reactive in acid-catalyzed reactions. This compound is priced at €104/25 mL, primarily used as a solvent or intermediate .
Functional Group Modifications
Norbornanedimethanol (CAS 45849-05-6)
- Structure: Bicyclo[2.2.1]heptane-2,3-dimethanol (C₉H₁₆O₂).
- Comparison: Replacing the amino group with a second hydroxymethyl group eliminates nitrogen-based reactivity. This dimeric alcohol is used in polymer synthesis due to its diol functionality .
Bicyclo[2.2.1]heptan-2-ol,3-(dimethylamino)-(endo,endo) (CAS 57070-90-3)
Substituent Effects
(7,7-Dimethylbicyclo[2.2.1]hept-2-yl)methanol (CAS 1125-19-5)
- Structure : Additional methyl groups at position 7 increase hydrophobicity.
- Impact: Enhanced lipid solubility makes it suitable for fragrance applications (e.g., myrtenol analogs) .
Bicyclo[2.2.1]heptane-2-propanol,b,3,3-trimethyl- (CAS 94291-52-8)
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Functional Groups | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|---|
| diendo-(3-Amino-bicyclo[...])-HCl (205639-89-0) | C₈H₁₄N₂O·HCl | Primary amine, alcohol | 272–274 (decomp) | Moderate (ethanol) | Chiral synthesis, APIs |
| diexo-(3-Amino-bicyclo[...]) (78365-98-7) | C₈H₁₄N₂O | Primary amine, alcohol | 203–205 (decomp) | High | Catalysis, ligands |
| Norbornanedimethanol (45849-05-6) | C₉H₁₆O₂ | Diol | Not reported | High | Polymers, crosslinkers |
| Myrtenol (515-00-4) | C₁₀H₁₆O | Alcohol | Liquid at RT | Low | Fragrances, flavorants |
Biological Activity
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol, a bicyclic compound featuring an amino group and a hydroxymethyl group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₈H₁₃NO and a molecular weight of approximately 139.195 g/mol. Its structure consists of a bicyclic framework that contributes to its reactivity and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.195 g/mol |
| Melting Point | 92–94 °C |
| CAS Number | 205639-90-3 |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in proteomics and drug discovery contexts. The presence of both amino and hydroxymethyl groups enables the compound to form hydrogen bonds, facilitating interactions with proteins and nucleic acids.
The biological activity can be attributed to the compound's ability to interact with various biomolecules, potentially influencing enzyme activities and protein interactions. This makes it a candidate for further exploration in therapeutic applications.
Case Studies and Research Findings
- Proteomics Research : Studies have shown that this compound may influence protein interactions due to its structural features. This property is crucial for understanding its role in cellular functions and potential therapeutic applications.
- Synthesis of Derivatives : Research has demonstrated methods for synthesizing derivatives of this compound, which can lead to the development of new biologically active molecules. For instance, difunctionalized cispentacin derivatives were synthesized from diendo-norbornene β-amino acids, showcasing the versatility of this bicyclic structure in organic synthesis .
- Comparative Studies : The compound has been compared with structurally similar compounds, such as diexo-(3-Aminonorbornane-2-carboxylic Acid) and diexo-(3-Aminobicyclo[3.3.1]nonan-9-one). These comparisons highlight the unique biological activity profiles associated with different functional groups within similar bicyclic frameworks .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol, and how do reaction conditions influence stereochemical outcomes?
- Answer : The compound can be synthesized via functionalization of bicyclo[2.2.1]heptane derivatives. For example, Baeyer-Villiger oxidation of 1-(bicyclo[2.2.1]hept-2-yl)ethanone with mCPBA in dichloromethane yields stereospecific esters, which can be hydrolyzed to alcohols. The stereospecificity arises from the rigid bicyclic framework and electron density distribution, favoring endo selectivity . Modifications, such as introducing amino groups, may require reductive amination or protection/deprotection strategies to avoid side reactions.
Q. How can the structural integrity of this compound be verified using spectroscopic methods?
- Answer : Use a combination of H/C NMR to confirm the bicyclic framework and substituent positions. For instance, the axial-equatorial proton splitting pattern in bicyclo[2.2.1]heptane derivatives is distinct (e.g., coupling constants for axial protons). Mass spectrometry (EI or ESI) validates the molecular ion peak (e.g., m/z 168.2 for the base structure) and fragmentation patterns. IR spectroscopy can confirm hydroxyl and amine functional groups (e.g., broad O-H/N-H stretches at 3200–3500 cm) .
Q. What are the key stability considerations for storing and handling this compound?
- Answer : The compound should be stored in a dry, inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the amine group. Hygroscopicity due to the methanol substituent necessitates desiccants. Avoid prolonged exposure to light, as UV radiation may degrade the bicyclic framework. Safety protocols for amine handling (e.g., PPE, fume hoods) are critical .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane scaffold influence regioselectivity in further functionalization (e.g., acylations or alkylations)?
- Answer : The norbornane-like structure imposes steric and electronic constraints. For example, acylation of the amino group with morpholine derivatives (e.g., 4-[[2-(1-methylethyl)bicyclo[2.2.1]hept-2-yl]carbonyl]-morpholine) occurs preferentially at the endo position due to reduced steric hindrance. Computational modeling (DFT) can predict reactivity by analyzing LUMO distribution and transition-state geometries .
Q. What mechanistic insights explain contradictions in reported yields for dihydroxylation or epoxidation of related bicyclo compounds?
- Answer : Discrepancies arise from solvent polarity and catalyst choice. For example, osmium tetroxide-mediated dihydroxylation in polar solvents (e.g., acetone/water) favors syn addition, while nonpolar solvents may lead to incomplete oxidation. Competing pathways, such as over-oxidation to ketones, are mitigated by optimizing stoichiometry and reaction time .
Q. Can this compound serve as a chiral building block for asymmetric catalysis? What strategies enhance enantiomeric excess (ee)?
- Answer : The bicyclic framework’s rigidity supports chiral induction. For example, coupling with enantiopure auxiliaries (e.g., (R)-BINOL) or using chiral catalysts (e.g., Jacobsen’s Mn-salen) in epoxide ring-opening reactions achieves >90% ee. Dynamic kinetic resolution (DKR) under mild acidic conditions can further improve selectivity .
Q. How do computational methods (e.g., MD simulations) predict the compound’s binding affinity in biological targets?
- Answer : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations reveal preferential binding to hydrophobic pockets (e.g., enzyme active sites). The amino and hydroxyl groups form hydrogen bonds with residues like Asp/Glu, while the bicyclic core enhances van der Waals interactions. Validate predictions with SPR or ITC binding assays .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm endo/exo configurations.
- Scale-Up Challenges : Batch reactors with controlled temperature gradients minimize exothermic side reactions during amino group derivatization .
- Environmental Safety : Follow EPA guidelines for amine waste disposal (neutralization with acetic acid before incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
